molecular formula C17H24N2O5 B13973001 2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid

Cat. No.: B13973001
M. Wt: 336.4 g/mol
InChI Key: OQPGNWCONWDSFL-UHFFFAOYSA-N
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Description

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid is a synthetic organic compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound is known for its applications in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid typically involves the protection of amino groups and subsequent coupling reactions. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid is unique due to the presence of both benzoyl and Boc protecting groups, which provide specific chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-benzamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(23)18-11-7-10-13(15(21)22)19-14(20)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)

InChI Key

OQPGNWCONWDSFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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